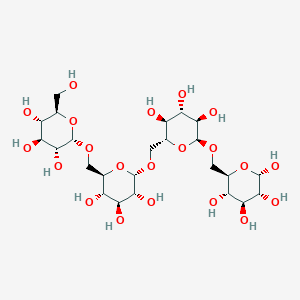
Isomaltotetraose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Isomaltotetraose” is a complex carbohydrate structure represented using the Web3 Unique Representation of Carbohydrate Structures (WURCS) notation. This notation is designed to encode the wide-ranging and complex carbohydrate structure data in a unique linear format based on atomic-level information about monosaccharides and their linkages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of complex carbohydrates like the one represented by “Isomaltotetraose” typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and purification processes. The specific synthetic route and reaction conditions depend on the desired carbohydrate structure and the starting materials used.
Industrial Production Methods
Industrial production of complex carbohydrates often involves the use of automated synthesizers and advanced purification techniques. These methods allow for the efficient and scalable production of carbohydrates with high purity and yield. Enzymatic synthesis is also commonly used in industrial settings to produce specific carbohydrate structures.
Chemical Reactions Analysis
Types of Reactions
Complex carbohydrates can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of one functional group with another.
Hydrolysis: Cleavage of glycosidic bonds by water.
Common Reagents and Conditions
Common reagents used in the reactions of complex carbohydrates include:
Oxidizing agents: Such as periodic acid and bromine water.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Acids and bases: For hydrolysis and glycosylation reactions.
Major Products
The major products formed from the reactions of complex carbohydrates depend on the specific reaction conditions and reagents used. For example, oxidation of a carbohydrate may yield an aldonic acid, while reduction may yield an alditol.
Scientific Research Applications
Complex carbohydrates have a wide range of scientific research applications, including:
Chemistry: Study of carbohydrate chemistry and synthesis.
Biology: Investigation of carbohydrate-protein interactions and glycosylation processes.
Medicine: Development of carbohydrate-based drugs and vaccines.
Industry: Production of biofuels, food additives, and biodegradable materials.
Mechanism of Action
The mechanism by which complex carbohydrates exert their effects often involves interactions with specific molecular targets, such as proteins and enzymes. These interactions can influence various biological processes, including cell signaling, immune response, and metabolism. The specific pathways involved depend on the structure and function of the carbohydrate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “Isomaltotetraose” include other complex carbohydrates represented using the WURCS notation, such as:
- "WURCS=2.0/3,5,4/[a2122h-1b_1-5_2*NCC/3=O][a1122h-1b_1-5][a1122h-1a_1-5]/1-1-2-3-3/a4-b1_b4-c1_c3-d1_c6-e1" .
- "WURCS=1.0/3,2/[12112h|1,5][12112h|1,5][12112h|1,5]1+1,2+3|2+1,3+6" .
Uniqueness
The uniqueness of “this compound” lies in its specific monosaccharide composition and linkage pattern, which determine its distinct chemical and biological properties.
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O21/c25-1-5-9(26)14(31)18(35)22(43-5)40-3-7-11(28)16(33)20(37)24(45-7)41-4-8-12(29)15(32)19(36)23(44-8)39-2-6-10(27)13(30)17(34)21(38)42-6/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10-,11-,12-,13+,14+,15+,16+,17-,18-,19-,20-,21+,22+,23+,24+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKPJBWUFOESDV-NGZVDTABSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O21 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
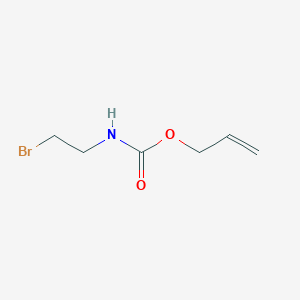
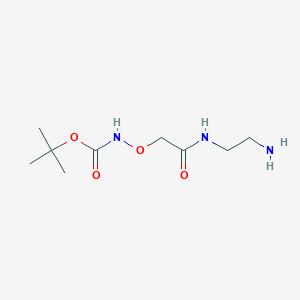
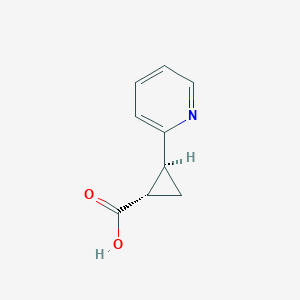
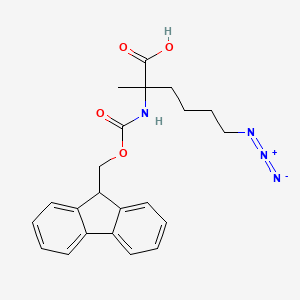
![1-[3-(Dimethoxymethylsilyl)propyl]-piperazine](/img/structure/B8137005.png)
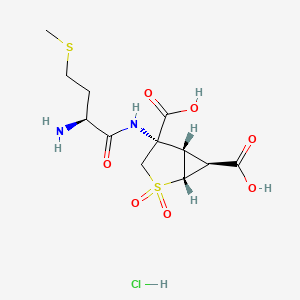
![(2S)-2-amino-3-[3-[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid](/img/structure/B8137031.png)
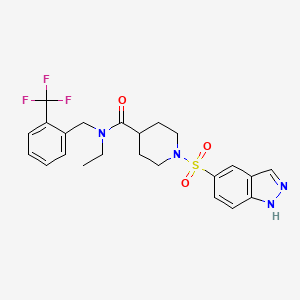
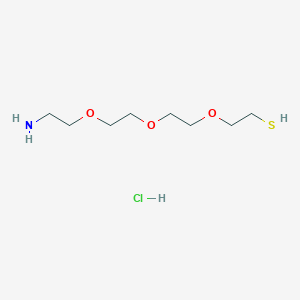
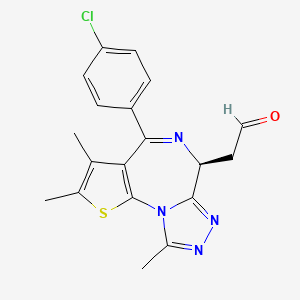
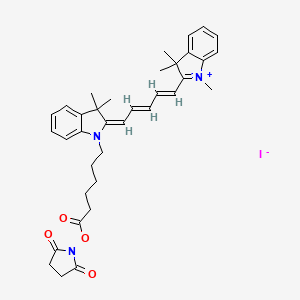
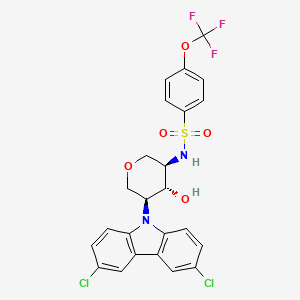

![4-[3-[10-[3,5-bis(4-carboxyphenyl)phenyl]anthracen-9-yl]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B8137070.png)
